Fenoprofen

Beschreibung

An anti-inflammatory analgesic and antipyretic highly bound to plasma proteins. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding.

This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a nonsteroidal antiinflammatory drug (NSAID) used in the treatment of mild-to-moderate pain and arthritis. This compound has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.

This compound is a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. This compound inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, this compound activates both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved indications. This drug has a black box warning from the FDA.

A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.

See also: this compound Calcium (active moiety of); this compound Sodium (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

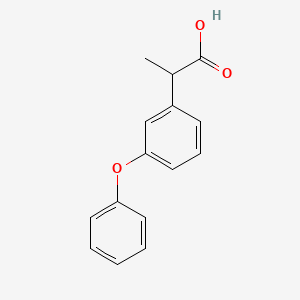

2-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJGLLICXDHJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023045 | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

168-171 °C @ 0.11 MM HG | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slight (calcium salt), 8.11e-02 g/L | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

VISCOUS OIL | |

CAS No. |

29679-58-1, 31879-05-7, 34597-40-5 | |

| Record name | Fenoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171 | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fenoprofen for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended to support research and development activities by offering comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are the classical pathway commencing with 3-hydroxyacetophenone and an asymmetric synthesis route for obtaining the enantiomerically pure (S)-(+)-fenoprofen. Additionally, alternative methods such as biocatalytic resolution and Kumada cross-coupling offer stereoselective approaches.

Classical Synthesis of Racemic this compound

This widely referenced pathway involves a five-step sequence starting from 3-hydroxyacetophenone.

Overall Reaction Scheme:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Resolution of Fenoprofen Enantiomers

Abstract: this compound, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is clinically administered as a racemic mixture. However, its therapeutic activity is primarily attributed to the (S)-(+)-enantiomer, which is approximately 35 times more potent as an inhibitor of human platelet cyclooxygenases than the (R)-(-)-enantiomer[1]. This significant difference in pharmacological activity necessitates effective methods for the separation and analysis of its enantiomers. This technical guide provides a comprehensive overview of the principal methods for the chiral resolution of this compound, including chromatographic techniques, enzymatic kinetic resolution, and classical diastereomeric salt formation. Detailed experimental protocols, comparative quantitative data, and process-flow visualizations are presented to aid researchers in the selection and implementation of appropriate resolution strategies.

Chromatographic Resolution Methods

Chromatography is the most prevalent technique for both analytical and preparative scale separation of this compound enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods employed, utilizing either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).

High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric resolution via HPLC is achieved by creating a transient diastereomeric complex between the solute enantiomers and a chiral selector. This can be accomplished by using a column where the chiral selector is immobilized (a CSP) or by adding the selector to the mobile phase (CMPA).

1.1.1 Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving profens. Cellulose ester-based columns, in particular, have demonstrated successful enantioseparation of this compound[2][3].

Experimental Protocol: HPLC with Cellulose Ester CSP [2]

-

Column: Chiralcel OJ (Cellulose ester), 25 cm x 1 cm

-

Mobile Phase: A mixture of hexane, 2-propanol, and acetic acid in a ratio of 90:10:0.05 (v/v/v).

-

Flow Rate: Not specified, but typical for preparative columns.

-

Temperature: 21°C (ambient).

-

Detection: UV at 245 nm.

-

Sample Preparation: this compound is dissolved in the mobile phase.

-

Elution Order: The (S)-enantiomer elutes before the (R)-enantiomer, to which the stationary phase shows a greater affinity[2].

Experimental Protocol: HPLC with Chiralpak CSP [1]

-

Column: Chiralpak, 250 x 4.6 mm I.D., 10 µm particle size.

-

Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and trifluoroacetic acid in a ratio of 91.5:8.4:0.1 (v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection: UV, wavelength not specified (265 nm is a common maximum for this compound)[4].

-

Elution Order: The (-)-R enantiomer elutes first, followed by the (+)-S enantiomer[1].

1.1.2 Chiral Mobile Phase Additives (CMPAs)

Cyclodextrins are commonly used as CMPAs. They form inclusion complexes with the enantiomers, leading to different retention times on a standard achiral column (e.g., C18).

Experimental Protocol: HPLC with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) CMPA [4]

-

Column: Nonporous octadecylsilane (C18), 33 x 4.6 mm.

-

Mobile Phase: 98:2 (v/v) aqueous 0.1% Trifluoroacetic Acid (TFA) pH 4.0 (adjusted with Triethylamine) and acetonitrile, containing 15 mM HP-β-CD.

-

Flow Rate: 0.8 mL/min.

-

Temperature: 23°C (ambient).

-

Detection: UV at 265 nm[4].

-

Note: Native β-cyclodextrin was not effective for this compound separation under these conditions; HP-β-CD was required[4].

Workflow for HPLC-Based Chiral Resolution

Caption: Workflow for the chiral separation of this compound using HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents[5][6]. It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component. Polysaccharide-based CSPs are highly effective in SFC for resolving a wide range of chiral drugs, including this compound[7].

Table 1: Comparison of Chromatographic Methods for this compound Resolution

| Method | Chiral Selector | Stationary Phase | Mobile Phase | Elution Order | Reference |

| HPLC | Immobilized Cellulose Ester | Chiralcel OJ | Hexane/2-Propanol/AcOH (90:10:0.05) | S then R | [2] |

| HPLC | Immobilized Polysaccharide | Chiralpak | n-Hexane/IPA/TFA (91.5:8.4:0.1) | R then S | [1] |

| HPLC | HP-β-Cyclodextrin (CMPA) | Nonporous C18 | Aq. TFA/ACN (98:2) + 15mM HP-β-CD | Not Specified | [4] |

| SFC | Polysaccharide-based CSPs | Various | CO2 + Modifier (e.g., Methanol) | Not Specified | [7] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For this compound, this is typically achieved through enantioselective esterification.

Core Principle: A racemic mixture of this compound is reacted with an alcohol in the presence of a lipase. The enzyme selectively converts one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted, desired (S)-enantiomer in high enantiomeric excess.

Key Enzyme: Immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is highly effective for the kinetic resolution of profens[8][9][10].

Experimental Protocol: Irreversible Esterification with Orthoformates [8]

-

Enzyme: Immobilized lipase B from Candida antarctica (Novozym 435).

-

Substrate: Racemic this compound.

-

Acyl Donor: Orthoformates (which hydrolyze in situ to produce alcohol, driving the reaction forward).

-

Solvent: Methylcyclohexane.

-

Process: The enzyme catalyzes the enantioselective esterification of rac-fenoprofen. The use of orthoformates as alcohol donors makes the synthesis of the ester irreversible, which improves the performance of the resolution[8].

-

Outcome: This method allows for the preparation of (S)-fenoprofen in good yield and high optical purity[8].

Table 2: Data for Enzymatic Resolution of this compound

| Enzyme | Method | Acyl Donor | Outcome | Reference |

| Candida antarctica lipase B (Novozym 435) | Irreversible Esterification | Orthoformates | High optical purity of (S)-fenoprofen | [8] |

Workflow for Enzymatic Kinetic Resolution

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoprofen's Expanding Mechanistic Profile: A Technical Guide to its Actions Beyond Cyclooxygenase Inhibition

For Immediate Release

A Deep Dive into the Non-Canonical Anti-Inflammatory and Pro-Resolving Pathways of Fenoprofen for Researchers, Scientists, and Drug Development Professionals.

While the non-steroidal anti-inflammatory drug (NSAID) this compound is well-established as a non-selective inhibitor of cyclooxygenase (COX) enzymes, a growing body of evidence reveals a more complex and nuanced mechanism of action.[1][2][3][4][5][6][7] This technical guide synthesizes the current understanding of this compound's therapeutic effects that extend beyond the inhibition of prostaglandin synthesis, offering a valuable resource for researchers and drug developers exploring novel anti-inflammatory and pro-resolving strategies.

Positive Allosteric Modulation of Melanocortin Receptors: A Novel Anti-Arthritic Pathway

Recent groundbreaking research has identified this compound as a positive allosteric modulator (PAM) of melanocortin receptors, specifically MC3R, MC4R, and MC5R.[1][2][3][4][8] This finding distinguishes this compound from other propionic acid-derived NSAIDs, such as ibuprofen, which do not exhibit this activity.[2]

As a PAM, this compound enhances the signaling of endogenous melanocortin peptides, like α-melanocyte-stimulating hormone (α-MSH), without directly activating the receptor itself.[1] This allosteric modulation leads to a potentiation of the natural anti-inflammatory and pro-resolving pathways mediated by the melanocortin system.

Biased Signaling and Pro-Resolving Effects

This compound's interaction with melanocortin receptors is further characterized by biased signaling. It selectively activates the ERK1/2 signaling cascade over the canonical cAMP pathway.[4][8] This biased agonism is significant as it may contribute to a more targeted therapeutic effect with a potentially improved side-effect profile.

A key consequence of this MC3R-mediated activity is the promotion of pro-resolving cellular processes. This compound has been shown to enhance macrophage phagocytosis and efferocytosis (the clearance of apoptotic cells), effects that are independent of COX inhibition and are significantly diminished in MC3R-deficient mice.[1][2][3] These actions are critical for the resolution of inflammation and the restoration of tissue homeostasis.

Quantitative Data on Melanocortin Receptor Modulation

| Parameter | Receptor | Value | Notes | Reference |

| PAM Activity | Human MC3R | Leftward shift of α-MSH concentration-response curve | This compound at 10 µM potentiates the effect of α-MSH. | [1] |

| Mouse MC3R | Leftward shift of α-MSH concentration-response curve | Similar potentiation observed in the mouse ortholog. | [1] | |

| Human MC4R | Positive Allosteric Modulator | This compound demonstrates PAM activity. | [2][3] | |

| Human MC5R | Positive Allosteric Modulator | This compound demonstrates PAM activity. | [2][3] | |

| Biased Signaling | Human MC3-5R | Selective activation of ERK1/2 pathway | No significant activation of the canonical cAMP pathway. | [4] |

Experimental Protocols

1.3.1. Melanocortin Receptor PAM Activity Assay (cAMP Measurement)

This protocol is based on the methods described in the key literature.[1][8]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human melanocortin receptor of interest (e.g., MC3R) are cultured in appropriate media.

-

Assay Principle: The assay measures the intracellular accumulation of cyclic AMP (cAMP) in response to receptor activation. A Homogeneous Time Resolved Fluorescence (HTRF) cAMP assay is a common method.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated.

-

For "agonist mode," cells are treated with a range of this compound concentrations to confirm it does not directly stimulate cAMP production.

-

For "PAM mode," cells are incubated with a fixed, sub-maximal concentration (e.g., EC20) of the endogenous agonist (e.g., α-MSH) in the presence of varying concentrations of this compound.

-

Following incubation, cells are lysed, and the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate) are added.

-

The fluorescence is read at the appropriate wavelengths, and the ratio of the signals is used to determine the cAMP concentration.

-

-

Data Analysis: The potentiation of the agonist response by this compound is observed as a leftward shift in the agonist's concentration-response curve.

1.3.2. Macrophage Phagocytosis Assay

This protocol is a generalized representation of the methods used to demonstrate this compound's pro-resolving effects.[1][9][10][11][12][13]

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice.

-

Target Preparation: Bacteria (e.g., E. coli) are labeled with a fluorescent marker (e.g., FITC). For efferocytosis, neutrophils are isolated and induced to undergo apoptosis, then labeled with a fluorescent dye.

-

Phagocytosis Assay:

-

Macrophages are plated in a multi-well plate and allowed to adhere.

-

Cells are pre-treated with this compound, a control vehicle, or other compounds for a specified time.

-

The fluorescently labeled targets (bacteria or apoptotic neutrophils) are added to the macrophage cultures.

-

The co-culture is incubated to allow for phagocytosis.

-

Non-ingested targets are washed away.

-

The fluorescence of the ingested targets within the macrophages is quantified using a fluorescence plate reader or by flow cytometry.

-

-

Data Analysis: An increase in fluorescence intensity in the this compound-treated group compared to the control indicates enhanced phagocytosis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's allosteric modulation of the MC3 receptor.

Caption: Workflow for assessing macrophage phagocytosis.

Other Potential Non-COX Mechanisms of this compound

While the evidence for melanocortin receptor modulation is robust, preliminary data and the known activities of other NSAIDs suggest additional COX-independent mechanisms for this compound that warrant further investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Several NSAIDs are known to act as ligands for PPARs, particularly PPARγ, which are nuclear receptors that play a role in regulating inflammation. While direct, quantitative data for this compound's activity on PPARγ is currently limited, its structural similarity to other PPARγ-modulating NSAIDs suggests this as a plausible mechanism contributing to its anti-inflammatory effects.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Inhibition of FAAH increases the levels of endogenous cannabinoids, such as anandamide, which have analgesic and anti-inflammatory properties. Some NSAIDs have been shown to inhibit FAAH.[14][15][16][17][18] While this compound has not been identified as a potent FAAH inhibitor, even modest inhibition could contribute to its overall therapeutic profile, potentially through synergistic effects with COX inhibition.

Modulation of Neutrophil Migration

NSAIDs can inhibit the migration of neutrophils to sites of inflammation through COX-independent mechanisms, such as the inhibition of the PI3K/Akt signaling pathway.[19][20][21][22][23] Direct studies on this compound's impact on neutrophil chemotaxis are needed to fully elucidate its role in modulating this key aspect of the inflammatory response.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a central regulator of pro-inflammatory gene expression. Given that PPARγ activation can lead to the inhibition of the NF-κB pathway, it is conceivable that this compound could exert anti-inflammatory effects through this downstream pathway.[24][25][26][27] However, direct evidence for this compound's impact on NF-κB signaling is required.

Future Directions and Conclusion

The discovery of this compound's activity as a positive allosteric modulator of melanocortin receptors marks a significant advancement in our understanding of its therapeutic effects, particularly in the context of inflammatory arthritis. This COX-independent mechanism, with its pro-resolving and biased signaling properties, opens new avenues for drug development and repositioning strategies.

Further research is warranted to quantify the in vivo relevance of this and other potential non-COX mechanisms of this compound. A deeper understanding of these pathways will not only provide a more complete picture of how this established drug works but may also pave the way for the development of a new generation of anti-inflammatory and pro-resolving therapies with improved efficacy and safety profiles.

References

- 1. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Exploring Inflammatory Disease Drug Effects on Neutrophil Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. criver.com [criver.com]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. gcris.ieu.edu.tr [gcris.ieu.edu.tr]

- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Fenoprofen with Cyclooxygenase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular docking of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), with its primary therapeutic targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting these enzymes, thereby blocking the synthesis of prostaglandins.[1][2] This document details the molecular interactions, binding affinities, and experimental protocols relevant to the in silico analysis of this compound's binding mechanisms. The information presented is intended to support further research and drug development efforts in the field of anti-inflammatory therapeutics.

Introduction

This compound is a propionic acid derivative that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4] The constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa, while the inducible COX-2 isoform is upregulated at sites of inflammation.[3] this compound's therapeutic effects are primarily attributed to its inhibition of COX-2, while its gastrointestinal side effects are linked to the inhibition of COX-1.[3] Understanding the molecular basis of this compound's interaction with these isoforms through computational methods like molecular docking is crucial for the development of more selective and safer NSAIDs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. This guide summarizes the available quantitative data, outlines detailed experimental protocols for such studies, and visualizes the key pathways and workflows.

Target Proteins: COX-1 and COX-2

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] While COX-1 and COX-2 share a high degree of sequence and structural homology, key differences in their active sites allow for the development of isoform-selective inhibitors. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This difference creates a hydrophobic side pocket in COX-2 that is absent in COX-1.

Quantitative Data Summary

The following tables summarize the key quantitative data from molecular docking and experimental studies of this compound with COX-1 and COX-2.

Table 1: Binding Affinities and Inhibition Data for this compound

| Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) | Inhibition Constant (Ki) (µM) |

| COX-1 | -7.4 | 36 | Data not available |

| COX-2 | -7.6 | Data not available | Data not available |

Table 2: Key Amino Acid Interactions of this compound with COX-1 and COX-2

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| COX-1 | Tyr385 | Hydrogen Bond |

| Further detailed interactions not specified in the available literature. | ||

| COX-2 | Tyr385, Ser530 | Inferred from studies on structurally similar fenamic acids. |

| Further detailed interactions not specified in the available literature. |

Note: The available literature provides limited specific data on the inhibition constant (Ki) and a comprehensive list of interacting amino acid residues for this compound with both COX isoforms. The interaction with Tyr385 and Ser530 in COX-2 is an inference based on the behavior of structurally similar molecules.

Signaling Pathway

The inhibition of COX-1 and COX-2 by this compound disrupts the cyclooxygenase pathway, leading to a reduction in the production of prostaglandins. The following diagram illustrates this signaling cascade.

Experimental Protocols

This section outlines a typical experimental workflow for conducting a molecular docking study of this compound with COX-1 and COX-2.

Preparation of Receptor and Ligand

-

Receptor Preparation:

-

The three-dimensional crystal structures of human COX-1 and COX-2 are obtained from the Protein Data Bank (PDB).

-

Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

-

The prepared protein structures are saved in the PDBQT format for use with docking software like AutoDock.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database such as PubChem.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.

-

The prepared ligand structure is also saved in the PDBQT format.

-

Grid Box Generation

A grid box is defined around the active site of each COX isoform to specify the search space for the docking simulation. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational movement of the ligand.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the receptor's active site. The simulation will generate multiple binding poses, each with a corresponding binding energy score.

Analysis of Docking Results

The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between this compound and the amino acid residues in the active site are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conclusion

This technical guide has summarized the current understanding of the molecular docking of this compound with its target proteins, COX-1 and COX-2. The provided quantitative data, though limited, indicates a slightly higher binding affinity of this compound for COX-2 over COX-1, which is consistent with its pharmacological profile. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to conduct further in silico investigations. Future studies should aim to determine the experimental Ki values for this compound with both COX isoforms and to elucidate the complete set of interacting amino acid residues to provide a more comprehensive picture of its binding mechanism. Such data will be invaluable for the rational design of next-generation NSAIDs with improved efficacy and safety profiles.

References

A Technical Guide to the Stereoselective Synthesis of (S)-Fenoprofen

For Researchers, Scientists, and Drug Development Professionals

(S)-Fenoprofen, the eutomer of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen, is a critical target in pharmaceutical synthesis due to its enhanced therapeutic activity compared to the racemic mixture. This technical guide provides an in-depth overview of the principal stereoselective methods for the synthesis of (S)-fenoprofen, complete with detailed experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic pathways.

Core Synthetic Strategies

The stereoselective synthesis of (S)-fenoprofen can be broadly categorized into three main approaches:

-

Kinetic Resolution of a Racemic Mixture: This classic method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Enzymatic kinetic resolution is a particularly powerful and widely used technique in this category.

-

Asymmetric Catalysis: This modern approach utilizes a chiral catalyst to directly create the desired stereocenter from a prochiral substrate. Key examples include asymmetric hydrogenation, asymmetric epoxidation, and asymmetric cross-coupling reactions.

-

Use of Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Esterification

Enzymatic kinetic resolution is a highly effective method for obtaining enantiopuer (S)-fenoprofen. The strategy relies on the enantioselective esterification of racemic this compound, where a lipase preferentially catalyzes the esterification of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted acid. The use of orthoformates as alcohol donors makes the reaction irreversible, leading to high yields and enantiomeric excess.[1]

Quantitative Data

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of (S)-fenoprofen (%) | ee of (S)-fenoprofen (%) |

| Novozym 435 (immobilized Candida antarctica lipase B) | Trimethyl orthoformate | Methylcyclohexane | 45 | 72 | ~50 | 21 | 96 |

Experimental Protocol

Materials:

-

rac-Fenoprofen calcium salt hydrate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Trimethyl orthoformate

-

Methylcyclohexane

-

Sulfuric acid (0.5 N)

-

tert-Butylmethylether

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of racemic this compound: Dissolve rac-fenoprofen calcium salt hydrate in water and acidify to pH 3.0 with 0.5 N sulfuric acid. Extract the precipitated this compound with tert-butylmethylether. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain racemic this compound.[1]

-

Enzymatic Esterification: In a flask, dissolve racemic this compound (1.0 g) and trimethyl orthoformate in methylcyclohexane. Add Novozym 435 and stir the suspension at 45 °C.[1]

-

Monitoring the Reaction: Periodically take aliquots and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining (S)-fenoprofen.

-

Work-up: Once the conversion reaches approximately 50%, filter off the enzyme. The unreacted (+)-(S)-fenoprofen can be recovered from the filtrate. The organic phase is washed until neutral, dried over anhydrous sodium sulfate, and evaporated in vacuo to yield (+)-(S)-fenoprofen.[1]

Logical Workflow

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Asymmetric Synthesis via Calcium-Complex Mediated Epoxidation

This stereoselective approach involves the asymmetric epoxidation of an α,β-unsaturated ketone precursor, followed by a series of transformations to yield (S)-fenoprofen. A chiral calcium complex, prepared from CaCl₂ and a BINOL-derived ligand, is used to induce enantioselectivity in the epoxidation step.[2]

Quantitative Data

| Ligand | Oxidant | Solvent | Temp (°C) | Yield of Epoxide (%) | ee of Epoxide (%) | Overall Yield of (S)-fenoprofen (%) | ee of (S)-fenoprofen (%) |

| (S)-6,6'-Diphenyl-BINOL | tert-Butyl hydroperoxide | Ethanol | -10 | 85 | 84 | 46.9 (from epoxy ketone) | 95 (after crystallization) |

Experimental Protocol

Materials:

-

3-Phenoxybenzaldehyde

-

Acetophenone

-

(S)-6,6'-Diphenyl-BINOL

-

Potassium tert-butoxide

-

Calcium chloride (anhydrous)

-

tert-Butyl hydroperoxide (TBHP)

-

Zinc borohydride

-

Trimethylaluminum

-

Sodium periodate on silica gel

Procedure:

-

Synthesis of Chalcone: Prepare the m-phenoxy chalcone by the base-catalyzed condensation of 3-phenoxybenzaldehyde and acetophenone.

-

Preparation of Chiral Catalyst: A mixture of (S)-6,6'-diphenyl-BINOL and potassium tert-butoxide is treated with anhydrous CaCl₂ in absolute ethanol to generate the chiral calcium catalyst.[2]

-

Asymmetric Epoxidation: The m-phenoxy chalcone is reacted with tert-butyl hydroperoxide in the presence of the chiral calcium catalyst at -10°C for 30 hours to yield the corresponding chiral epoxy ketone. The enantiomeric excess can be enhanced by crystallization.[2]

-

Reduction of Epoxy Ketone: The epoxy ketone is reduced with zinc borohydride at 0°C to give the corresponding epoxy alcohol.[2]

-

Methylation and Oxidative Cleavage: The epoxy alcohol is then treated with trimethylaluminum, followed by oxidative cleavage with sodium periodate on silica gel and subsequent oxidation with sodium dihydrogen phosphate to afford (S)-(+)-Fenoprofen.[2]

Synthetic Pathway

Caption: Asymmetric Synthesis of (S)-Fenoprofen via Epoxidation.

Asymmetric Synthesis via Cobalt-Catalyzed Kumada Cross-Coupling

A highly efficient method for the synthesis of (S)-fenoprofen involves the asymmetric Kumada cross-coupling of a racemic α-bromo ester with an aryl Grignard reagent, catalyzed by a cobalt-bisoxazoline complex. This is followed by a simple deprotection step to yield the final product with high enantioselectivity and yield.[1][3]

Quantitative Data

| Ligand | Cobalt Salt | Grignard Reagent | Solvent | Temp (°C) | Yield of Ester (%) | ee of Ester (%) | Overall Yield of (S)-fenoprofen (%) |

| (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | CoI₂ | 3-Phenoxyphenylmagnesium bromide | THF | -80 | 87 | 92 | 70 |

Experimental Protocol

Materials:

-

Racemic 2-bromopropionic acid benzyl ester

-

3-Bromophenoxybenzene

-

Magnesium turnings

-

Cobalt(II) iodide (CoI₂)

-

(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)

-

Tetrahydrofuran (THF, anhydrous)

-

Palladium on carbon (Pd/C)

-

Methanol

Procedure:

-

Preparation of Grignard Reagent: Prepare 3-phenoxyphenylmagnesium bromide from 3-bromophenoxybenzene and magnesium turnings in anhydrous THF.

-

Asymmetric Cross-Coupling: In a dry Schlenk flask under argon, prepare the catalyst by stirring CoI₂ and the chiral bisoxazoline ligand in anhydrous THF. Cool the mixture to -80°C and add the racemic 2-bromopropionic acid benzyl ester, followed by the dropwise addition of the Grignard reagent. Stir the reaction at -80°C for 12 hours.[3]

-

Work-up and Purification of Ester: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to obtain (S)-fenoprofen benzyl ester.

-

Deprotection: Dissolve the (S)-fenoprofen benzyl ester in methanol and add Pd/C. Stir the mixture under a hydrogen atmosphere for 6 hours. Filter the reaction mixture, concentrate the filtrate, and purify by silica gel column chromatography to afford (S)-fenoprofen.

Synthetic Pathway

References

- 1. Cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure and Polymorphism of Fenoprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphic behavior of fenoprofen. The document focuses primarily on the well-characterized this compound calcium dihydrate, for which detailed crystallographic data is available. It also addresses the current knowledge regarding the solid-state properties of this compound free acid and its enantiomeric forms.

Introduction to this compound and the Importance of its Solid-State Properties

This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4][5] this compound is a chiral molecule, with the (+)-(S)-enantiomer being the pharmacologically active form.[6][7] In vivo, the less active (R)-enantiomer undergoes stereoselective conversion to the (S)-enantiomer.[6]

The solid-state properties of an active pharmaceutical ingredient (API) like this compound, including its crystal structure and polymorphism, are critical in drug development. Different polymorphic forms of a drug can exhibit variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding and control of this compound's solid-state forms are essential for ensuring consistent product quality and therapeutic efficacy.

Crystal Structure of this compound Calcium Dihydrate

The most extensively characterized crystalline form of this compound is its racemic calcium salt in the dihydrate form. Single-crystal X-ray diffraction has provided detailed insights into its structure.

Crystallographic Data

The crystallographic data for racemic this compound calcium dihydrate has been determined and is summarized in the table below.[8][9]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 19.018 Å |

| b | 7.738 Å |

| c | 19.472 Å |

| α | 90° |

| β | 91.66° |

| γ | 90° |

| Z | 4 |

Table 1: Crystallographic data for racemic this compound calcium dihydrate at room temperature.

The asymmetric unit of the crystal structure contains both the (R)- and (S)-enantiomers of the this compound anion, one calcium cation, and two water molecules.[9]

Polymorphism and Other Solid-State Forms of this compound

While extensive polymorphism of this compound free acid has not been reported, its calcium salt is known to exist in different hydrated and amorphous forms.

This compound Calcium Monohydrate

Upon heating, this compound calcium dihydrate undergoes dehydration to form a monohydrate.[10][11][12] This transformation can be observed through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10][11][12]

Liquid Crystalline Form of this compound Calcium

A thermotropic mesophase, or liquid crystalline form, of this compound calcium can be produced by heating the crystalline dihydrate to remove the water of crystallization.[3][13] This form has a lower degree of order compared to the crystalline state.

Hollow Crystals of this compound Calcium Dihydrate

Under certain crystallization conditions, this compound calcium dihydrate has been observed to form hollow crystals.

This compound Free Acid: An Unresolved Picture

The solid-state properties of this compound free acid are not as well-defined as its calcium salt. There are conflicting reports in the literature, with some sources describing it as a viscous oil and others as a solid with a melting point around 171°C.[1][2][6][8] To date, a definitive, indexed single-crystal structure of this compound free acid is not publicly available. The lack of extensive crystallographic data suggests that it may be challenging to crystallize or may exist as a low-melting solid. However, studies have shown that this compound free acid can be amorphized in mixtures with nanocellulose to improve its solubility.[4] A study on the related compound fenbufen did not yield any new polymorphic forms of the free acid during screening.

Experimental Protocols

This section outlines the methodologies for the characterization and preparation of different solid-state forms of this compound.

Characterization of this compound Calcium Dihydrate

Powder X-ray Diffraction (PXRD)

-

Objective: To confirm the crystalline form and determine the unit cell parameters.

-

Sample Preparation: A 1:1 weight ratio of this compound calcium dihydrate and an internal standard (e.g., a 1:3 mixture of silicon powder and silver behenate) are gently mixed. The mixture is sieved onto a zero-background sample holder wetted with a volatile solvent like methylene chloride.[8]

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: Data is typically collected over a 2θ range of 2° to 40°.

-

Analysis: The resulting diffraction pattern is indexed to determine the unit cell parameters.

Thermal Analysis (DSC and TGA)

-

Objective: To study the thermal behavior, including dehydration and melting events.

-

Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.

-

Procedure: A small, accurately weighed sample (typically 3-10 mg) is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: DSC thermograms reveal endothermic and exothermic events, while TGA tracks mass loss as a function of temperature.

Preparation of Amorphous this compound

Amorphization with Nanocellulose

-

Objective: To prepare an amorphous solid dispersion of this compound free acid to enhance solubility.

-

Procedure: Powder mixtures of this compound free acid and nanocellulose are prepared. The sealed vials containing the mixture are heated to the melting temperature of this compound for one hour. The samples are then allowed to cool to room temperature.[4]

Mandatory Visualizations

This compound's Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to its anti-inflammatory, analgesic, and antipyretic effects.

Experimental Workflow for Polymorph Screening

A general experimental workflow for the screening of polymorphic forms of an API like this compound is outlined below. This process aims to explore a wide range of crystallization conditions to identify different solid-state forms.

References

- 1. Insights into the electronic structure of non-steroidal anti-inflammatory drugs: soft X-ray study of this compound, ketoprofen and methyl salicylate in t ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03600J [pubs.rsc.org]

- 2. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonamorphism in Flufenamic Acid and a New Record for a Polymorphic Compound with Solved Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpionline.org [jpionline.org]

- 7. This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. The characterisation of a this compound prodrug [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Fenoprofen Calcium

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Fenoprofen Calcium, a non-steroidal anti-inflammatory drug (NSAID). The information presented is intended to support research, development, and formulation activities by providing detailed data, experimental context, and an understanding of the molecule's fundamental characteristics.

Chemical and Physical Properties

This compound calcium is the calcium salt dihydrate of this compound, an arylacetic acid derivative.[1] It is a white crystalline powder.[1][2] Its primary therapeutic activities include anti-inflammatory, analgesic, and antipyretic effects, which are attributed to its inhibition of prostaglandin synthesis.[2][3][4]

Data Summary

The quantitative physicochemical properties of this compound calcium are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Chemical Name | (±)-α-Methyl-3-phenoxy-benzeneacetic acid, calcium salt dihydrate | [1] |

| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O | [1][5] |

| Molecular Weight | 558.65 g/mol | [1][5] |

| Appearance | White crystalline powder | [1][2] |

| pKa | 4.5 (at 25°C) | [1][2][6] |

| Solubility (Water) | Slightly soluble; 2.89 ± 0.2 mg/mL (crystalline dihydrate) | [1][2] |

| Solubility (Organic) | ~15 mg/mL in Alcohol (95%) at 25°C; ~33 mg/mL in DMSO & DMF | [2][7] |

| Crystal Form | Dihydrate is the common crystalline form. Can form a thermotropic liquid crystal. | [8][9] |

| Thermal Behavior | Endothermic peak at ~89°C upon heating, linked to water loss. | [10] |

Detailed Physicochemical Characterization

A thorough understanding of this compound calcium's properties is critical for formulation development, as these characteristics directly influence bioavailability, stability, and manufacturing processes.[11][12]

Solubility Profile

The solubility of this compound calcium is a key determinant of its dissolution rate and subsequent absorption.

-

Aqueous Solubility : It is characterized as slightly soluble in water.[1][2] The solubility of the stable crystalline dihydrate form is approximately 2.89 mg/mL.

-

Organic Solvent Solubility : The compound shows significantly higher solubility in organic solvents. It is soluble in 95% alcohol to the extent of about 15 mg/mL at 25°C and in solvents like DMSO and dimethylformamide, its solubility is approximately 33 mg/mL.[2][7] It is insoluble in non-polar solvents such as benzene.[1][2]

-

pH-Dependent Solubility : As the salt of a weak acid with a pKa of 4.5, its solubility is expected to increase in environments with a pH above its pKa, where the this compound molecule will be in its ionized, more soluble form.

Acidity Constant (pKa)

The pKa of this compound calcium is 4.5.[1][2] This value indicates that it is a weak acid. The pKa is a critical parameter as it governs the extent of ionization of the drug at different physiological pH levels, which in turn affects its absorption, distribution, and excretion. For oral administration, the drug will be predominantly in its non-ionized, less soluble form in the acidic environment of the stomach (pH 1-3) and will transition to its ionized, more soluble form in the more alkaline environment of the small intestine.

Crystallinity and Polymorphism

This compound calcium typically exists as a crystalline dihydrate.[8][9] The crystalline structure and the water molecules within it play a significant role in the compound's stability and physical properties.

-

Dehydration and Hydration : Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show that upon heating, the dihydrate form loses water.[9] An endothermic peak around 89°C is associated with the loss of water, leading to the formation of a liquid crystal mesophase.[10] The activation energy for this dehydration process has been shown to differ for the two water molecules, suggesting they reside in slightly different environments within the crystal lattice.[8][9]

-

Thermotropic Mesophase : The formation of a thermotropic (heat-induced) liquid crystal is a notable characteristic.[10] This mesophase has a significantly higher maximum solubility (~5.0-6.9 mg/mL) compared to the crystalline dihydrate form. However, this form's stability is dependent on relative humidity, and it can revert to the crystalline dihydrate.

Experimental Protocols

The characterization of this compound calcium involves a suite of analytical techniques to determine its identity, purity, and physical properties.[11]

Methodologies for Physicochemical Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : These thermal analysis techniques are used to study the dehydration and melting behavior of this compound calcium. DSC measures the heat flow associated with thermal transitions, identifying events like water loss and phase changes.[9] TGA measures changes in mass as a function of temperature, quantifying the loss of water of crystallization.[9]

-

X-Ray Powder Diffraction (XRPD) : XRPD is a primary method for analyzing the crystal structure of a material. It provides a unique diffraction pattern for the crystalline dihydrate form and can be used to differentiate it from other forms, such as the liquid crystalline mesophase or any amorphous content.[8][9] Single-crystal X-ray diffraction has been used to determine the precise crystal packing arrangement and the coordination of the calcium ions.[8][9]

-

Spectroscopy (FTIR, NMR) : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule and can differentiate between the crystalline dihydrate and the liquid crystalline forms based on their distinct vibrational modes.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the this compound molecule.[11]

-

Solubility Determination : The shake-flask method is a standard protocol for determining equilibrium solubility. A surplus of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination : Potentiometric titration is a common method for pKa determination. The drug is dissolved in water or a co-solvent mixture and is titrated with a standard acid or base. The pKa is then calculated from the resulting pH titration curve.

Visualization of Experimental Workflow

The logical flow for a comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like this compound calcium is depicted below.

Mechanism of Action: Cyclooxygenase Inhibition

The therapeutic effects of this compound are derived from its activity as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[14] It targets both COX-1 and COX-2, which are the key enzymes in the biosynthetic pathway that converts arachidonic acid into prostaglandins.[5][14] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[14] By blocking these enzymes, this compound reduces the production of prostaglandins, thereby alleviating the associated symptoms.[4]

Signaling Pathway Diagram

The diagram below illustrates the cyclooxygenase pathway and the inhibitory action of this compound.

References

- 1. Nalfon (this compound Calcium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. drugs.com [drugs.com]

- 3. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DailyMed - this compound CALCIUM capsule [dailymed.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. labinsights.nl [labinsights.nl]

- 12. pharmainventor.com [pharmainventor.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

In Vitro Metabolism of Fenoprofen: A Technical Guide to Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound undergoes extensive metabolic transformation, primarily through oxidation and glucuronidation, leading to the formation of key metabolites including 4'-hydroxythis compound and this compound acyl glucuronide. This document details the primary metabolic pathways, presents quantitative data from in vitro studies, outlines established experimental protocols for metabolite identification, and provides visual representations of these processes to aid in understanding. The information herein is intended to support researchers and drug development professionals in designing and interpreting in vitro drug metabolism studies for this compound and related compounds.

Introduction

This compound is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] Like many xenobiotics, its pharmacological activity and clearance are significantly influenced by metabolic processes primarily occurring in the liver.[2][3] Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic profile, assessing potential drug-drug interactions, and identifying any pharmacologically active or potentially toxic metabolites.

The metabolism of this compound is characterized by two major biotransformation pathways:

-

Phase I Metabolism: Primarily oxidation, leading to the formation of hydroxylated metabolites.

-

Phase II Metabolism: Dominated by the conjugation of the carboxylic acid group with glucuronic acid.

This guide will delve into the specifics of these pathways as elucidated by in vitro experimental systems.

Primary Metabolic Pathways of this compound

In vitro studies, predominantly utilizing human liver microsomes and hepatocytes, have identified two principal metabolites of this compound.[4][5]

Hydroxylation (Phase I)

The primary Phase I metabolic pathway for this compound is aromatic hydroxylation, resulting in the formation of 4'-hydroxythis compound .[2][6] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. While specific CYP isoform contributions for this compound hydroxylation are not extensively detailed in the public literature, CYP2C9 is a common catalyst for the metabolism of many NSAIDs and is a likely candidate.[7][8]

Glucuronidation (Phase II)

This compound possesses a carboxylic acid moiety, which is a prime substrate for glucuronidation. This process involves the covalent linkage of glucuronic acid, from the co-substrate uridine diphosphate-glucuronic acid (UDPGA), to the drug molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of This compound acyl glucuronide .[9][10] This conjugation significantly increases the water solubility of the compound, facilitating its excretion.[10] The glucuronidation of profens can be catalyzed by several UGT isoforms, including UGT1A9 and UGT2B7.[10][11]

Stereoselectivity

This compound is a chiral compound, and its metabolism exhibits stereoselectivity.[6][12] In vitro studies have shown that the rates of glucuronide formation can be different for the R- and S-enantiomers of this compound.[9]

Quantitative Data on this compound Metabolism

The following tables summarize the key metabolites of this compound identified in in vitro systems. Due to the limited availability of comprehensive kinetic data in the public domain, the information is presented to highlight the primary metabolic products.

Table 1: Major Metabolites of this compound Identified in Vitro

| Metabolite Name | Metabolic Pathway | Enzyme Family | In Vitro System |

| 4'-Hydroxythis compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Human Liver Microsomes, Hepatocytes |

| This compound Acyl Glucuronide | Glucuronidation | UDP-Glucuronosyltransferase (UGT) | Human Liver Microsomes, Hepatocytes |

Experimental Protocols for In Vitro Metabolite Identification

The following sections provide detailed methodologies for key in vitro experiments used to study this compound metabolism.

Incubation with Human Liver Microsomes (HLM)

This is a common in vitro system for studying Phase I and Phase II metabolism.

Objective: To identify metabolites formed by microsomal enzymes (CYPs and UGTs).

Materials:

-

Cryopreserved Human Liver Microsomes (pooled donor)

-

This compound solution (in a suitable organic solvent, e.g., methanol or DMSO)

-

NADPH regenerating system (for CYP-mediated reactions)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT-mediated reactions)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard (e.g., a structurally related compound not present in the matrix)

Procedure:

-

Thaw cryopreserved HLMs on ice.

-

Prepare an incubation mixture containing phosphate buffer, HLMs, and this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (for hydroxylation) or UDPGA (for glucuronidation).

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

Incubation with Human Hepatocytes

Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive in vitro model.[13][14]

Objective: To identify both Phase I and Phase II metabolites in a whole-cell system.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

This compound solution

-

Multi-well culture plates

-

Acetonitrile

-

Internal standard

Procedure:

-

Thaw and plate hepatocytes in multi-well plates according to the supplier's protocol.

-

Allow cells to attach and recover.

-

Replace the medium with fresh medium containing this compound at the desired concentration.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for various time points.

-

At each time point, collect both the medium and the cells.

-

Quench the reaction and extract metabolites by adding ice-cold acetonitrile with an internal standard to both the medium and lysed cells.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant by LC-MS/MS.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites.[15]

Objective: To separate, detect, and structurally elucidate this compound and its metabolites.

Typical LC-MS/MS Parameters:

-

LC Column: A reversed-phase C18 column is commonly used for the separation of this compound and its metabolites.[16]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve ionization.[15]

-

Ionization Source: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds like this compound.[15]

-

Mass Spectrometry: A tandem mass spectrometer is used to acquire full scan MS data for metabolite detection and product ion spectra (MS/MS) for structural confirmation. The precursor-to-product ion transitions for this compound and its expected metabolites are monitored.[15]

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for metabolite identification.

Caption: Metabolic pathways of this compound.

Caption: Experimental workflow for metabolite identification.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. youtube.com [youtube.com]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. efsa.europa.eu [efsa.europa.eu]

- 14. biorxiv.org [biorxiv.org]

- 15. Quantification of this compound in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereoselective analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Repurposed NSAID: A Technical Guide to the Discovery of Fenoprofen as an Allosteric Modulator of Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The established non-steroidal anti-inflammatory drug (NSAID), fenoprofen, has been identified as a novel allosteric modulator of melanocortin receptors (MCRs), a discovery that opens new avenues for therapeutic intervention in inflammatory diseases and potentially other conditions. This technical guide provides an in-depth overview of the seminal research that unveiled this new function of this compound, focusing on its mechanism of action as a positive allosteric modulator (PAM) and a biased agonist. This guide will detail the experimental workflows, present the key quantitative data, and visualize the intricate signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Serendipitous Discovery

The journey to uncovering this compound's allosteric properties began with a screening of a library of over 1,400 known pharmacologically active compounds for positive allosteric modulators of the melanocortin-3 receptor (MC3R).[1][2][3] This drug repositioning strategy led to the identification of this compound as a potent PAM at not only MC3R but also at MC4R and MC5R.[1][2] This finding was particularly significant as it revealed a mechanism of action for this compound that is entirely independent of its well-documented cyclooxygenase (COX) inhibitory activity.[1][2]

Subsequent research further elucidated the nuances of this compound's interaction with MCRs, demonstrating that it functions as a biased allosteric enhancer.[4][5] Specifically, this compound was found to selectively activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade without significantly engaging the canonical cyclic adenosine monophosphate (cAMP) pathway.[4][5] This biased agonism presents an exciting prospect for developing therapeutics with improved side-effect profiles.